2-(4-Isobutyrylphenyl)propane
Overview
Description
2-(4-Isobutyrylphenyl)propane is a chemical compound with the molecular formula C13H18O and a molecular weight of 190.28 g/mol . It is a derivative of ibuprofen and is categorized under non-steroidal anti-inflammatory drugs (NSAIDs) . This compound is primarily used as a reference material in pharmaceutical research and quality control .
Scientific Research Applications
2-(4-Isobutyrylphenyl)propane is utilized in various scientific research applications:
Safety and Hazards
When handling “2-(4-Isobutyrylphenyl)propane”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .
Biochemical Analysis
Biochemical Properties
2-(4-Isobutyrylphenyl)propane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cyclooxygenase (COX) enzymes, similar to ibuprofen, inhibiting their activity and thereby reducing the production of prostaglandins This interaction is crucial in its anti-inflammatory and analgesic effects
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX enzymes, this compound reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain . This compound may also affect the expression of genes involved in inflammatory responses, further contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of COX enzymes. This inhibition occurs via the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins This mechanism is similar to that of ibuprofen, highlighting the structural and functional similarities between the two compounds
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its degradation products may have different biological activities
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation, renal impairment, and hepatotoxicity have been observed . These findings underscore the importance of dose optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of various metabolites These metabolites may have different pharmacological activities and contribute to the overall effects of the compound
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is absorbed into cells via passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other molecular targets . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, although these processes require further investigation. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isobutyrylphenyl)propane typically involves the Friedel-Crafts acylation of isobutyryl chloride with 4-isobutylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Isobutyrylphenyl)propane undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Isobutyrylbenzoic acid.
Reduction: 2-(4-Isobutyrylphenyl)propanol.
Substitution: Halogenated derivatives of this compound.
Mechanism of Action
The mechanism of action of 2-(4-Isobutyrylphenyl)propane involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins . By inhibiting these enzymes, the compound reduces inflammation, pain, and fever . The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Naproxen: Another NSAID with a longer duration of action compared to ibuprofen.
Ketoprofen: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness
2-(4-Isobutyrylphenyl)propane is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties . These modifications can influence its solubility, absorption, and overall efficacy compared to other NSAIDs .
Properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOFMRLNOMBWIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401233 | |
Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72846-62-9 | |
Record name | 2-(4-ISOBUTYRYLPHENYL)PROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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